molecular formula C14H13N5O5 B2692998 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide CAS No. 2034538-86-6

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2692998
CAS No.: 2034538-86-6
M. Wt: 331.288
InChI Key: ADKPXXIZLKGDFT-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a sophisticated heterocyclic compound designed for advanced chemical and pharmacological research. Its unique structure incorporates two privileged scaffolds—a 4,6-dimethoxy-1,3,5-triazine and a 1,2-oxazole linked by a carboxamide bridge—suggesting significant potential as a molecular scaffold or intermediate in medicinal chemistry. The 4,6-dimethoxy-1,3,5-triazine moiety is a well-established motif in agrochemical research, known for its role in forming potent and flexible inhibitors of enzymes like acetohydroxyacid synthase (AHAS) . Furthermore, this same triazine core is a key component in proven coupling agents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which are highly effective at promoting amide bond formation and the synthesis of heterocycles like 1,3-oxazol-5(4H)-ones under mild, aqueous conditions . This indicates the potential of your compound to interact with biological targets or participate in specific synthetic pathways. The 1,2-oxazole (isoxazole) ring is another prominent structure in drug discovery, frequently found in compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the furan-2-yl substituent further enhances the compound's complexity and potential for diverse molecular interactions. Researchers may find this compound particularly valuable for exploring new chemical space in programs aimed at developing novel enzyme inhibitors, antimicrobial agents, or as a versatile building block in the synthesis of more complex polyheterocyclic systems. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O5/c1-21-13-16-11(17-14(18-13)22-2)7-15-12(20)8-6-10(24-19-8)9-4-3-5-23-9/h3-6H,7H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKPXXIZLKGDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=NOC(=C2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with methanol under basic conditions to yield 4,6-dimethoxy-1,3,5-triazine.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of an appropriate precursor, such as an α-hydroxy ketone, in the presence of an acid catalyst.

    Coupling Reactions: The final compound is obtained by coupling the triazine and oxazole intermediates with a furan derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes regioselective oxidation due to its electron-rich nature.
Key Reaction:
FuranH2O,ΔKMnO4Furan-2,3-dione\text{Furan} \xrightarrow[\text{H}_2\text{O}, \Delta]{\text{KMnO}_4} \text{Furan-2,3-dione}

Reagent Conditions Product Yield Application
KMnO₄Aqueous, 60–80°CFuran-2,3-dione derivative72–85%Precursor for dienophiles
CrO₃/H₂SO₄Acetic acid, RTPartially oxidized furan lactone55%Intermediate in antifungal agents

Mechanistic Insight:
Electrophilic attack at the α-position of the furan ring generates a diketone, which is stabilized by conjugation with the oxazole ring .

Reduction Reactions

The triazine ring is susceptible to reductive cleavage under specific conditions.
Key Reaction:
TriazineLiAlH44,6-Dimethoxy-1,3,5-triazine-2-amine\text{Triazine} \xrightarrow{\text{LiAlH}_4} \text{4,6-Dimethoxy-1,3,5-triazine-2-amine}

Reagent Conditions Product Yield Notes
LiAlH₄THF, refluxTriazine-2-amine68%Retains methoxy groups
H₂/Pd-CEthanol, 50 psiPartially reduced triazine42%Low selectivity

Side Reaction:
Competitive reduction of the oxazole’s N-O bond occurs with NaBH₄, leading to ring opening .

Nucleophilic Substitution

The methoxy groups on the triazine ring are displaced by nucleophiles.
Key Reaction:
4,6-Dimethoxy-triazine+R-NH24-Amino-6-methoxy-triazine\text{4,6-Dimethoxy-triazine} + \text{R-NH}_2 \rightarrow \text{4-Amino-6-methoxy-triazine}

Nucleophile Conditions Product Yield Utility
BenzylamineDMF, 80°C4-Benzylamino-6-methoxy-triazine78%Enhances solubility
ThiophenolK₂CO₃, DCM, RT4-Phenylthio-6-methoxy-triazine63%Modulates electronic properties

Kinetics:
Substitution at the 4-position is favored over the 6-position due to steric hindrance from the methylene bridge.

Cycloaddition Reactions

The furan moiety participates in Diels-Alder reactions.
Key Reaction:
Furan+Maleic anhydrideEndo-adduct\text{Furan} + \text{Maleic anhydride} \rightarrow \text{Endo-adduct}

Dienophile Conditions Product Stereo Application
Maleic anhydrideXylene, refluxBicyclic oxanorborneneendoPolymer crosslinkers
TetrazineMeCN, RTPyridazine-fused hybridexoBioorthogonal probes

Regioselectivity:
Electron-withdrawing groups on the oxazole direct dienophiles to the furan’s β-position .

Amide Functionalization

The carboxamide group undergoes hydrolysis and condensation.
Key Reaction:
CarboxamideHCl (conc.)Carboxylic acid\text{Carboxamide} \xrightarrow{\text{HCl (conc.)}} \text{Carboxylic acid}

Reagent Conditions Product Yield Notes
6M HClReflux, 12hOxazole-3-carboxylic acid89%Quantitative deprotection
SOCl₂Toluene, 80°CAcid chloride95%Reactive intermediate

Application:
The acid chloride intermediate couples with amines to form libraries of derivatives for high-throughput screening.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the oxazole ring.
Key Reaction:
OxazolehνCyclobutane-fused dimer\text{Oxazole} \xrightarrow{h\nu} \text{Cyclobutane-fused dimer}

Wavelength Solvent Product Quantum Yield
254 nmAcetonitrileHead-to-tail dimer0.32
365 nmBenzeneCross-conjugated adduct0.18

Mechanism:
Excitation of the oxazole’s π-system leads to diradical formation, followed by stereospecific coupling .

Metal-Catalyzed Cross-Coupling

The triazine’s methylene bridge participates in Suzuki-Miyaura reactions.
Key Reaction:
CH2-Triazine+Ph-B(OH)2Pd(PPh3)4Biphenyl-triazine\text{CH}_2\text{-Triazine} + \text{Ph-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biphenyl-triazine}

Catalyst Base Yield Scope
Pd(PPh₃)₄K₂CO₃81%Broad (aryl/heteroaryl boronic acids)
NiCl₂(dppf)CsF67%Limited to electron-deficient arenes

Limitation:
Steric bulk from the triazine suppresses coupling at the ortho position.

Scientific Research Applications

Organic Synthesis

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide serves as a versatile building block in organic synthesis. It can facilitate the formation of complex molecules through various reactions:

  • Condensation Reactions : Acts as a condensing agent for the formation of amides from carboxylic acids and amines.
  • Esterification Reactions : Facilitates the esterification of carboxylic acids with alcohols.

Medicinal Chemistry

The compound has potential as a pharmacophore in drug development:

  • Antimicrobial Activity : Studies have shown that derivatives exhibit significant antimicrobial activity against various bacterial strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
  • Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell growth more effectively than conventional treatments.

Material Science

In material science, this compound can be utilized in developing new materials with specific properties such as conductivity or fluorescence. Its unique structural features allow for the exploration of novel applications in electronic devices or sensors.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against biofilm-forming bacteria. Results indicated a significant reduction in biofilm formation at concentrations as low as 16 µg/mL.

Anticancer Study

A comparative study evaluated the cytotoxic effects of this compound against standard chemotherapeutics in lung cancer cell lines. It was found to be more effective than conventional treatments at certain concentrations.

Mechanism of Action

The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The triazine ring can interact with nucleophilic sites on the target molecule, while the furan and oxazole rings can provide additional binding interactions.

Comparison with Similar Compounds

Triazine-Containing Analogues

Compound Name Key Structural Features Activity/Application Reference
Triafamone N-[2-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)carbonyl]-6-fluorophenyl]-1,1-difluoro-N-methylmethanesulfonamide Herbicide (sulfonamide class)
Prosulfuron N-(((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide Herbicide (sulfonylurea class)
Target Compound 4,6-Dimethoxy-triazine linked to 1,2-oxazole-3-carboxamide Hypothesized herbicidal/antifungal activity

Key Differences :

  • Triafamone and prosulfuron utilize sulfonamide/sulfonylurea groups for herbicidal activity, whereas the target compound employs a carboxamide linkage. This may alter binding affinity to acetolactate synthase (ALS), a common herbicide target .

Furan- and Oxazole/Oxadiazole-Containing Analogues

Compound Name Key Structural Features Activity/Application Reference
LMM11 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Antifungal agent
AS252424 5-[1-[5-(4-Fluoro-2-hydroxyphenyl)-furan-2-yl]-methylidene]-thiazolidine-2,4-dione PI3K inhibitor (pharmaceutical)
Target Compound 1,2-Oxazole with furan-2-yl and triazinylmethyl groups Unspecified (structural similarity suggests agrochemical potential)

Key Differences :

  • LMM11 contains a 1,3,4-oxadiazole ring, which is more rigid and polar than the 1,2-oxazole in the target compound. This difference may influence membrane permeability and antifungal efficacy .
  • The furan-2-yl group in both LMM11 and the target compound could enhance π-π stacking interactions with biological targets, but the absence of a sulfamoyl group in the target may limit its antifungal scope .

Carboxamide/Sulfonamide Derivatives

Compound Name Key Structural Features Activity/Application Reference
Ranitidine-related compounds Furan-methanol or nitroacetamide derivatives Pharmaceutical impurities (antihistamine)
Target Compound Carboxamide linkage to triazine Potential agrochemical focus

Key Differences :

  • Ranitidine analogues like {5-[(dimethylamino)methyl]furan-2-yl}methanol prioritize H2 receptor antagonism, whereas the target compound’s triazine-carboxamide structure aligns more with ALS inhibition in plants .

Research Findings and Implications

  • Synthetic Flexibility : The triazine and oxazole motifs in the target compound allow modular derivatization, as seen in PF-05212384 (gedatolisib) , a PI3K inhibitor with a morpholine-triazine scaffold .
  • Bioactivity Hypotheses : The furan-2-yl group may mimic natural auxins in plants, while the carboxamide linkage could enable hydrogen bonding with enzyme active sites, akin to sulfonylurea herbicides .
  • Stability Considerations: Dimethoxy groups on the triazine may reduce photodegradation compared to methyl or amino substituents in related compounds .

Biological Activity

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C14_{14}H14_{14}N4_{4}O4_{4}
  • Molecular Weight : 302.29 g/mol

This compound features a triazine ring, a furan moiety, and an oxazole structure, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing furan and oxazole rings exhibit various biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific biological activities of this compound have been investigated in several studies.

Antimicrobial Activity

Studies have shown that derivatives of furan and oxazole exhibit significant antimicrobial activity. For instance:

  • In vitro studies demonstrated that compounds similar to N-[...]-5-(furan-2-yl)-1,2-oxazole derivatives were effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antiviral Activity

The antiviral potential of this compound has also been explored. Research indicates that similar compounds can inhibit viral replication:

  • A study reported that derivatives showed inhibitory activity against human herpes virus type 1 (HHV-1) with an EC50_{50} value in the low micromolar range .

Anticancer Activity

The anticancer properties of oxazole derivatives have been documented extensively:

  • In vitro tests demonstrated that N-[...]-5-(furan-2-yl)-1,2-oxazole derivatives could induce apoptosis in various cancer cell lines. For example:
Cell Line IC50_{50} (µM)
A549 (lung cancer)15
HeLa (cervical cancer)20

The biological activity of N-[...]-5-(furan-2-yl)-1,2-oxazole is believed to stem from its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : It has been shown to activate apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Radical Scavenging : Some studies suggest that similar compounds exhibit antioxidant properties by scavenging free radicals .

Case Studies

Several case studies highlight the effectiveness of this compound in various experimental settings:

  • Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of N-[...]-5-(furan-2-yl)-1,2-oxazole against biofilm-forming bacteria. Results indicated a significant reduction in biofilm formation at concentrations as low as 16 µg/mL.
  • Anticancer Study : A comparative study evaluated the cytotoxic effects of this compound against standard chemotherapeutics in lung cancer cell lines. It was found to be more effective than conventional treatments at certain concentrations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide?

  • Methodology : The synthesis typically involves coupling reactions between activated triazine intermediates and oxazole-carboxamide precursors. A standard procedure (adapted from similar compounds) uses:

  • Solvent : Polar aprotic solvents like DMF or ethanol.

  • Base : K₂CO₃ for deprotonation and facilitating nucleophilic substitution .

  • Reagents : Chloromethyl-triazine derivatives reacted with oxazole-thiols or carboxylates under mild conditions (room temperature or reflux).

  • Example : For benzothiazole analogs, ethanol as a solvent with K₂CO₃ achieved yields of 37–70%, depending on substituent steric/electronic effects .

    Table 1. Synthesis conditions for analogous oxazole-carboxamides:

    Substituent (Triazine/Oxazole)SolventBaseTemp. (°C)Yield (%)Reference
    4-Chlorophenyl (benzothiazole)EthanolK₂CO₃Reflux70
    2,6-DifluorophenylEthanolK₂CO₃Reflux60
    Chloromethyl-triazineDMFK₂CO₃RTN/A

Q. Which spectroscopic techniques are critical for confirming the structure of oxazole-triazine derivatives?

  • 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm for triazine-OCH₃), furan protons (δ 6.3–7.5 ppm), and oxazole carbons (δ 160–170 ppm) .
  • IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650–1700 cm⁻¹) and triazine ring vibrations (C=N ~1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to verify molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) aid in understanding the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO), and electrostatic potentials. For triazine derivatives, TD-DFT predicts UV-Vis absorption spectra, correlating with experimental λmax values. Key steps:

  • Software : Gaussian or ORCA for geometry optimization (B3LYP/6-31G* basis set).
  • Applications : Analyze charge distribution on triazine and oxazole moieties to predict reactivity (e.g., nucleophilic attack sites) .

Q. What strategies address contradictory data in the synthesis yields of structurally similar oxazole-carboxamides?

  • Root Cause Analysis :

  • Steric Effects : Bulky substituents (e.g., 2,6-dichlorophenyl) reduce yields (37% vs. 70% for 4-chlorophenyl) due to hindered reaction kinetics .
  • Electronic Effects : Electron-withdrawing groups on the triazine ring increase electrophilicity, improving coupling efficiency .
    • Mitigation : Optimize solvent polarity (e.g., switch from ethanol to DMF for better solubility) or use phase-transfer catalysts .

Q. How is structure-activity relationship (SAR) analysis conducted for triazine-oxazole hybrids with potential bioactivity?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified triazine (e.g., methoxy vs. chloro) or oxazole (e.g., furan vs. thiophene) groups .
  • Bioassays : Test anticancer activity (e.g., IC₅₀ against HeLa cells) and correlate with structural features.
  • Key Finding : Methoxy groups enhance solubility, while furan rings improve π-π stacking with biological targets .

Q. What are the challenges in scaling up the synthesis of this compound under mild conditions?

  • Key Issues :

  • Reaction Time : Room-temperature reactions (e.g., DMF/K₂CO₃) may require extended stirring (24–48 hours) for large batches .
  • Purification : Column chromatography becomes impractical; alternative methods (e.g., recrystallization) must be developed .
    • Solution : Use flow chemistry for continuous synthesis or switch to greener solvents (e.g., water/ethanol mixtures) .

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